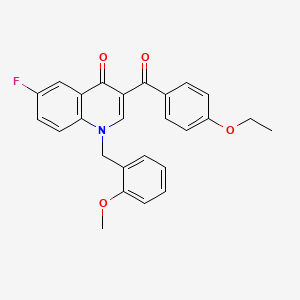
3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-ethoxybenzoyl)-6-fluoro-1-(2-methoxybenzyl)quinolin-4(1H)-one" is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of substituents such as ethoxy, methoxy, and fluoro groups can significantly influence the chemical and physical properties of the compound, as well as its biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was synthesized via a sulfur arylation reaction . Similarly, the target compound could potentially be synthesized using related methods, such as the one-step formation of furo[3,2-c]quinolin-4(5H)-ones through a [2+3] photoaddition of methoxy-substituted 4-hydroxyquinolin-2-one with alkenes , or the Cp*Rh(III)-catalyzed annulation of N-methoxybenzamide with 1,4,2-bisoxazol-5-one to afford quinazolin-4(3H)-one derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated in the study of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives . These techniques can reveal the arrangement of atoms, bond lengths, angles, and the overall three-dimensional structure of the compound, which are crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. For example, an acid-catalyzed rearrangement involving a quinoxalin-2(1H)-one derivative was reported, which could be relevant to the synthesis or transformation of the target compound . The reactivity of the compound can also be influenced by the presence of substituents, which can direct further chemical modifications or enable specific interactions in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and fluorescence, are important for their practical applications. For instance, the fluorophore 6-methoxy-4-quinolone exhibits strong fluorescence in a wide pH range of aqueous media and is highly stable against light and heat . These properties can be leveraged for the development of fluorescent labeling reagents or probes for biomedical analysis. The target compound's properties would likely be influenced by its fluorine, ethoxy, and methoxy substituents, potentially affecting its solubility, stability, and fluorescence characteristics.
Aplicaciones Científicas De Investigación
Cytotoxic Activities
A study on isatin derivatives, including quinolin-4(1H)-one compounds, has shown that they exhibit significant cytotoxic activities against various cell lines. This suggests potential applications in cancer research and treatment (Reddy et al., 2013).
Fluorescent Properties
Quinoline derivatives are recognized for their efficient fluorescent properties. This makes them valuable in biochemistry and medicine, particularly for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Anti-Inflammatory Activity
Fluorine-substituted quinazolin-2-amine derivatives have been studied for their anti-inflammatory properties. Their ability to inhibit inflammatory responses could be leveraged in medical research (Sun et al., 2019).
Anticancer Potential
The synthesis of various quinoline derivatives has been explored for their potential anticancer activities. Some of these compounds have shown significant cytotoxicity against different cancer cell lines (Reddy et al., 2015).
ATM Kinase Inhibition
Quinoline carboxamides have been found to be potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant for cancer therapy research (Degorce et al., 2016).
Antibacterial Activity
Novel quinolone derivatives fused with various heterocycles have been synthesized and displayed significant antibacterial activity against different bacterial strains, suggesting applications in developing new antibacterial drugs (Desai et al., 2021).
Propiedades
IUPAC Name |
3-(4-ethoxybenzoyl)-6-fluoro-1-[(2-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c1-3-32-20-11-8-17(9-12-20)25(29)22-16-28(15-18-6-4-5-7-24(18)31-2)23-13-10-19(27)14-21(23)26(22)30/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSKIMICNLIGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

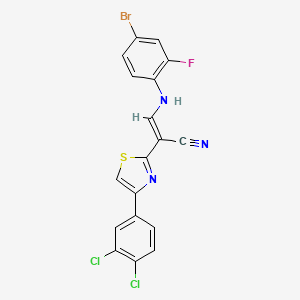
![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4-pyridinyliden}-N-({[3-(trifluoromethyl)anilino]carbonyl}oxy)amine](/img/structure/B3003817.png)
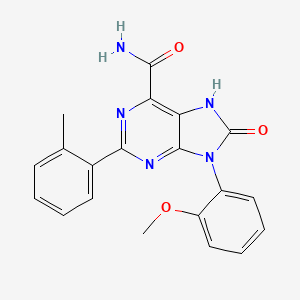

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![6-(4-Butylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3003826.png)
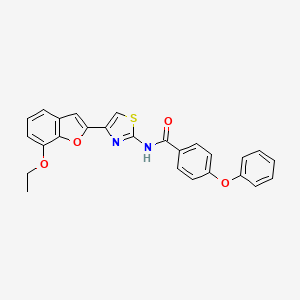
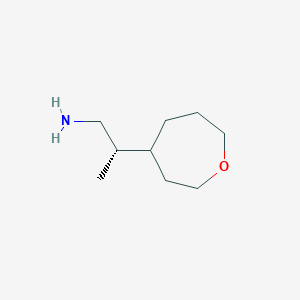
![(Z)-methyl 2-(6-methoxy-2-((4-(morpholinosulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3003831.png)

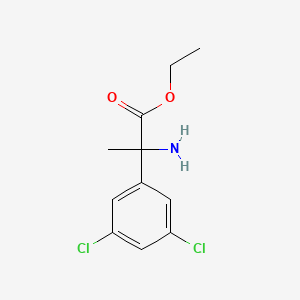

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)